3-chloro-N-(3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzene-1-sulfonamide
Description
Properties
IUPAC Name |
3-chloro-N-[3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClN3O2S2/c19-13-5-2-7-15(11-13)26(23,24)22-14-6-1-4-12(10-14)17-21-16-8-3-9-20-18(16)25-17/h1-11,22H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYASFVOGBBLPTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NS(=O)(=O)C2=CC(=CC=C2)Cl)C3=NC4=C(S3)N=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-(3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzene-1-sulfonamide typically involves the annulation of a thiazole ring to a pyridine derivative. One common method involves the reaction of hydrazonoyl halides with pyridine derivatives in the presence of a base such as triethylamine . The reaction conditions often include heating under reflux in a suitable solvent like ethanol .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-(3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzene-1-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The thiazole and pyridine rings can participate in redox reactions, although specific conditions and reagents would depend on the desired transformation.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, substitution reactions could yield various derivatives with different functional groups replacing the chloro group.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Medicine: Potential therapeutic applications due to its biological activity, including anticancer properties.
Industry: Possible use in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 3-chloro-N-(3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzene-1-sulfonamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit PI3K by binding to the kinase domain and interfering with its activity . This inhibition can affect various cellular processes such as growth, survival, and proliferation, making it a potential candidate for anticancer therapy.
Comparison with Similar Compounds
Substituent Effects on the Aromatic Ring
Key Analog : 5-Chloro-N-[3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]-2-thiophenesulfonamide ()
- Structural Difference : Replaces the benzene sulfonamide with a thiophene sulfonamide.
- Impact : Thiophene’s electron-rich nature may enhance π-π stacking in hydrophobic pockets but reduce metabolic stability compared to benzene. The chloro group’s electron-withdrawing effect is retained, but sulfur in thiophene could alter solubility and binding kinetics .
- Key Analog: 6h (3-(Trifluoromethyl)phenyl-substituted thiazolo[5,4-b]pyridine) () Structural Difference: Features a 3-(trifluoromethyl)phenyl group instead of the chloro-substituted benzene sulfonamide. Impact: The trifluoromethyl group enhances hydrophobicity, improving fit into c-KIT’s hydrophobic pocket (IC₅₀ = 9.87 µM).
Core Heterocycle Modifications
- Key Analog: 3-(Ethylsulfonyl)-N-(5-methyl-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-yl)benzamide () Structural Difference: Utilizes a thiazolo[5,4-c]pyridine core (positional isomer) and a tetrahydro ring system. The ethylsulfonyl group adds steric bulk, which may hinder target engagement compared to the main compound’s compact sulfonamide .
Linker and Functional Group Variations
- Key Analog : 6j (Urea-linked thiazolo[5,4-b]pyridine) ()
- Structural Difference : Replaces the sulfonamide linkage with a urea group.
- Impact : Urea linkages abolish enzymatic inhibitory activity (IC₅₀ > 20 µM), underscoring the sulfonamide’s critical role in hydrogen bonding or ionic interactions with kinase active sites .
Biological Activity
3-chloro-N-(3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzene-1-sulfonamide is a complex organic compound that has garnered attention due to its potential biological activities. Its unique molecular structure includes a thiazolo[5,4-b]pyridine core and a sulfonamide group, which contribute to its reactivity and interaction with biological targets. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound's IUPAC name is this compound. Its molecular formula is with a molecular weight of 401.9 g/mol. The presence of the thiazolo[5,4-b]pyridine moiety is particularly significant as it is known for enhancing biological activity through receptor modulation.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 401.9 g/mol |
| IUPAC Name | This compound |
The compound primarily acts as an agonist for sphingosine-1-phosphate receptors (S1P1 and S1P5), which are involved in various physiological processes such as immune response and vascular development. The dual action on these receptors suggests potential therapeutic applications in conditions like multiple sclerosis and cardiovascular diseases. Additionally, the sulfonamide moiety can enhance the compound's solubility and reactivity, allowing it to participate in nucleophilic substitution reactions that are crucial for its biological effects.
Antimicrobial Properties
Sulfonamide derivatives are widely recognized for their antimicrobial properties. Studies have shown that compounds similar to this compound exhibit significant antibacterial activity against various pathogens. The presence of the thiazole core may further enhance this activity.
Cardiovascular Effects
Research indicates that sulfonamide derivatives can influence cardiovascular parameters such as perfusion pressure and coronary resistance. For instance, an isolated rat heart model demonstrated that certain sulfonamides could significantly alter these parameters, suggesting potential applications in treating cardiovascular diseases .
Case Studies
Several studies have investigated the biological activity of related compounds:
- Study on Perfusion Pressure : A study evaluated the effects of various sulfonamide derivatives on perfusion pressure using an isolated rat heart model. The results indicated that some compounds could effectively reduce perfusion pressure compared to controls .
- Sphingosine-1-phosphate Receptor Agonism : Research has highlighted the role of this compound as a dual agonist for S1P receptors, which may lead to therapeutic benefits in multiple sclerosis and cardiovascular conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
